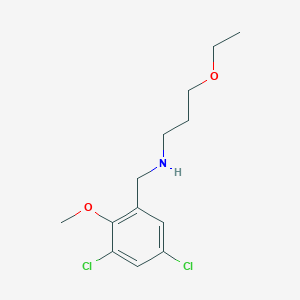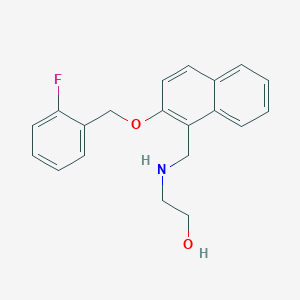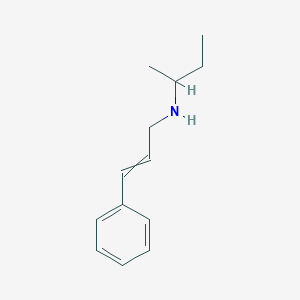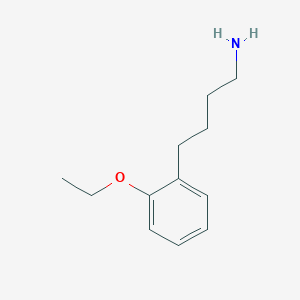![molecular formula C11H13ClN4O2 B496227 N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1,2,4-triazol-4-amine](/img/structure/B496227.png)
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1,2,4-triazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1,2,4-triazol-4-amine is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
准备方法
The synthesis of N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1,2,4-triazol-4-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Phenyl Intermediate: The synthesis begins with the chlorination and methoxylation of a phenyl ring to obtain 3-chloro-4,5-dimethoxybenzaldehyde.
Condensation Reaction: The phenyl intermediate is then subjected to a condensation reaction with hydrazine to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of a suitable catalyst to form the triazole ring, resulting in the formation of the desired compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to achieve higher yields and purity of the final product.
化学反应分析
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.
科学研究应用
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1,2,4-triazol-4-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The triazole ring and the phenyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
相似化合物的比较
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1,2,4-triazol-4-amine can be compared with other triazole derivatives, such as:
Fluconazole: A well-known antifungal agent with a triazole ring.
Itraconazole: Another antifungal compound with a similar triazole structure.
Voriconazole: A triazole derivative used to treat fungal infections.
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring, which may impart distinct chemical and biological properties compared to other triazole derivatives.
属性
分子式 |
C11H13ClN4O2 |
|---|---|
分子量 |
268.7g/mol |
IUPAC 名称 |
N-[(3-chloro-4,5-dimethoxyphenyl)methyl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C11H13ClN4O2/c1-17-10-4-8(3-9(12)11(10)18-2)5-15-16-6-13-14-7-16/h3-4,6-7,15H,5H2,1-2H3 |
InChI 键 |
NGFHDBUJTFPJNR-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)CNN2C=NN=C2)Cl)OC |
规范 SMILES |
COC1=C(C(=CC(=C1)CNN2C=NN=C2)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-tert-butyl-2-[4-({[2-(3,4-dimethoxyphenyl)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B496145.png)
![2-(2-Bromo-6-methoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B496146.png)
![2-({[2-(Prop-2-en-1-yloxy)naphthalen-1-yl]methyl}amino)butan-1-ol](/img/structure/B496148.png)
![2-{2-[(3,4-Dimethoxybenzyl)amino]ethoxy}ethanol](/img/structure/B496149.png)
![1-{[3-Chloro-5-methoxy-4-(2-thienylmethoxy)benzyl]amino}-2-propanol](/img/structure/B496150.png)


![1-{2-[(2-fluorobenzyl)oxy]naphthalen-1-yl}-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B496156.png)
![N1-({2-[(4-FLUOROPHENYL)METHOXY]NAPHTHALEN-1-YL}METHYL)-1,2,3,4-TETRAZOLE-1,5-DIAMINE](/img/structure/B496157.png)
![2-[({2-[(4-Fluorobenzyl)oxy]-1-naphthyl}methyl)amino]ethanol](/img/structure/B496158.png)
![3-{2-[(2,4-Dichlorobenzyl)amino]-1-hydroxyethyl}phenol](/img/structure/B496159.png)


![N-{4-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}ethanamine](/img/structure/B496166.png)
